molecular formula C16H16O3 B1612572 4-Phenoxy-2-phenylbutanoic acid CAS No. 854624-09-2

4-Phenoxy-2-phenylbutanoic acid

Cat. No.: B1612572
CAS No.: 854624-09-2
M. Wt: 256.3 g/mol
InChI Key: FYVMNLAPQHTGCG-UHFFFAOYSA-N
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Description

4-Phenoxy-2-phenylbutanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a phenoxy group and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-phenylbutanoic acid typically involves the reaction of phenol with 2-phenylbutanoic acid under specific conditions. One common method is the esterification of phenol with 2-phenylbutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

4-Phenoxy-2-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    4-Oxo-4-phenylbutanoic acid: Shares a similar butanoic acid backbone but differs in the presence of a ketone group instead of a phenoxy group.

    4-Phenylbutanoic acid: Lacks the phenoxy group, resulting in different chemical and biological properties.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid backbone, differing in the length and structure of the carbon chain.

Uniqueness: 4-Phenoxy-2-phenylbutanoic acid is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-phenoxy-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)15(13-7-3-1-4-8-13)11-12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMNLAPQHTGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587608
Record name 4-Phenoxy-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854624-09-2
Record name 4-Phenoxy-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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